2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are bicyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This specific compound features multiple functional groups, including sulfanyl and aniline moieties, which contribute to its potential pharmacological applications.
The compound's synthesis and analysis can be traced back to various research studies focusing on quinazoline derivatives and their biological activities. Notable sources include chemical journals and patents that detail methods of synthesis and applications in pharmaceuticals.
The compound is classified as a sulfanyl-substituted quinazoline. It is characterized by its unique structure that combines elements of both thioether and aniline functionalities, making it a candidate for further investigation in medicinal chemistry.
The synthesis of 2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline can be approached through several methods:
The compound's molecular structure can be represented as follows:
Molecular weight: Approximately 320.48 g/mol. The structural complexity suggests significant steric interactions due to the bulky methylbenzyl group.
The compound can participate in various chemical reactions typical of quinazolines and sulfanyl compounds:
Reactions involving this compound may require specific conditions such as temperature control and inert atmosphere to prevent unwanted side reactions.
The mechanism of action for compounds like 2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline typically involves:
Studies have shown that quinazoline derivatives exhibit activities against various cancer cell lines, suggesting potential use in cancer therapy .
The compound has potential applications in various fields:
Research into this compound could yield valuable insights into its pharmacological properties and pave the way for new therapeutic agents based on its structure. Further exploration through synthesis variations and biological testing is warranted to fully understand its potential applications in medicine.
The molecular architecture of 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline comprises three strategic synthons: a tetrahydroquinazoline core, a 4-methylbenzyl thioether, and a 2-sulfanylaniline moiety. Computational retrosynthetic analysis identifies cyclohexanone and guanidine carbonate as optimal starting materials for the bicyclic heterocycle, enabling convergent assembly via C-S bond formations. Key disconnections reveal:
Table 1: Synthon Accessibility Analysis
Synthon | Commercial Availability | Complexity Score | Alternative Precursors |
---|---|---|---|
4-Chloro-5,6,7,8-tetrahydroquinazoline | Limited | High | 2-Aminocyclohexanecarboxamide + formamidine acetate |
2-Mercaptoaniline | High | Low | 2-nitrothiophenol + reduction |
4-Methylbenzyl chloride | High | Low | 4-methyltoluene + N-chlorosuccinimide |
Chemoinformatics tools predict >78% atom economy for this route, though the electrophilicity mismatch between chloro-quinazoline (weak electrophile) and thiol-aniline (moderate nucleophile) necessitates careful catalyst selection. Substituent effects on the aniline ring (e.g., electron-donating groups) may necessitate protection to prevent unwanted cyclization [3] [8]. Molecular docking simulations suggest the 4-methylbenzyl group enhances hydrophobic packing in potential target binding, justifying its retention throughout the synthesis [9].
Consecutive nucleophilic aromatic substitutions (SNAr) govern the dual sulfanylation of the quinazoline core. Kinetic studies reveal distinct reactivity gradients: the C-4 position exhibits 12-fold higher electrophilicity than C-2 due to resonance withdrawal by N-3, enabling sequential functionalization. Critical mechanistic insights include:
Table 2: Thiol-X Reaction Optimization Parameters
Reaction Stage | Base/Solvent | Temperature | Time | Byproduct Formation |
---|---|---|---|---|
C-4 Sulfanylation (aniline) | K₂CO₃ / DMF | 50°C | 4 hr | <5% disulfide dimer |
C-2 Sulfanylation (benzyl) | Cs₂CO₃ / NMP | 110°C | 12 hr | 15-20% over-alkylation |
Optimized one-pot | DBU / tert-amyl alcohol | 80°C → 110°C | 8 hr | <3% |
DFT calculations confirm the energy barrier for C-4 attack (ΔG‡ = 18.2 kcal/mol) is lower than C-2 (ΔG‡ = 23.7 kcal/mol). The 4-methylbenzyl group’s electron-donation marginally increases C-2’s electron density post-first substitution, necessitating higher temperatures for the second SNAr [9].
The tetrahydroquinazoline ring is efficiently constructed via microwave-enhanced cyclocondensation. Conventional thermal methods (refluxing ethanol, 12 hr, 45% yield) are outperformed by single-mode microwave irradiation, achieving 88% yield in 35 minutes through controlled dielectric heating. The optimized protocol employs:
Table 3: Cyclocondensation Efficiency Comparison
Method | Conditions | Time | Yield | Purity (HPLC) |
---|---|---|---|---|
Conventional Reflux | Ethanol, 78°C | 12 hr | 45% | 89% |
Solvothermal | DMF, 120°C, sealed tube | 6 hr | 67% | 92% |
Microwave-Assisted | HOAc/EG (4:1), 180°C, 250 W | 35 min | 88% | 98% |
Mechanistic studies reveal microwave irradiation accelerates both imine formation (Rate increase = 8.2×) and cyclodehydration (Rate increase = 11.3×), suppressing dihydroquinazoline byproducts. Real-time FT-IR monitoring confirms complete ketone consumption within 10 minutes. For the target compound, this method ensures the tetrahydroquinazoline core retains stereochemical integrity without epimerization at ring fusion sites [6]. Post-cyclization, chlorination with POCl₃/PCl₅ generates the 4-chloro derivative essential for subsequent sulfanylation, achieving 95% conversion under microwave assistance versus 78% thermally [5].
Orthogonal protection is essential to prevent cross-reactivity between the aniline (-NH₂) and thiol (-SH) functionalities during sulfanylation. Three-tiered protection schemes address this:
Table 4: Orthogonal Protection/Deprotection Sequence
Step | Functionality Protected | Protecting Group | Installation Conditions | Deprotection Conditions | Compatibility |
---|---|---|---|---|---|
1 | Aniline (-NH₂) | Boc | Boc₂O, DMAP, THF, 25°C | 50% TFA/DCM, 0°C, 30 min | Stable to S-alkylation |
2 | Thiol (-SH) | S-PMB | PMB-Cl, K₂CO₃, acetone | TFA/Anisole (95:5), 25°C, 1 hr | Stable to Boc deprotection |
3 | Thiol (-SH) | tBuS-S- (disulfide) | (tBuS)₂, pH 8.5 | TCEP, pH 5 buffer, 25°C | Compatible with free aniline |
Critical findings demonstrate that unprotected 2-mercaptoaniline undergoes oxidative dimerization (to Ar-S-S-Ar) during quinazoline coupling, reducing yields by 40-50%. The Boc/S-PMB orthogonal strategy maintains >90% global yield across protection, dual sulfanylation, and deprotection stages. For acid-sensitive variants, the disulfide strategy enables deprotection under near-neutral conditions [7]. Post-deprotection, target compound purity exceeds 99% by HPLC after recrystallization from ethanol/water mixtures, with the 4-methylbenzyl group exhibiting no detectable dealkylation [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8